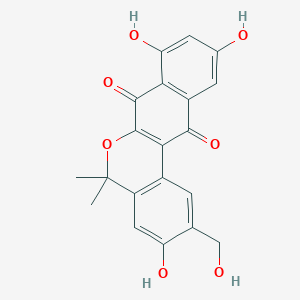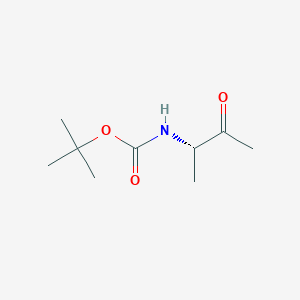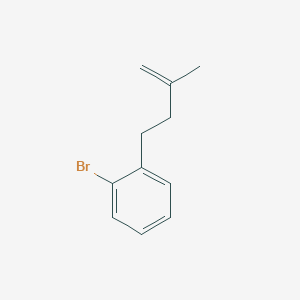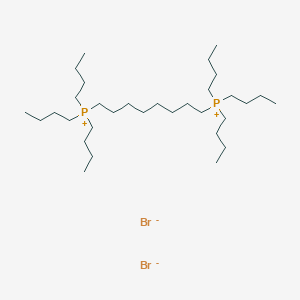
Octane-1,8-diylbis(tributylphosphonium) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1,8-diylbis(tributylphosphonium) bromide, commonly known as ODTBPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ODTBPP is a quaternary ammonium salt that is synthesized by the reaction of tributylphosphine with 1,8-dibromooctane.
Wirkmechanismus
The mechanism of action of ODTBPP is not well understood. However, it is believed that ODTBPP acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. ODTBPP may also act as a surfactant by lowering the surface tension between two immiscible phases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ODTBPP are not well understood. However, ODTBPP has been shown to have low toxicity and is not expected to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ODTBPP in lab experiments is its high catalytic activity. ODTBPP is also easy to synthesize and purify, making it a cost-effective catalyst. However, one of the limitations of using ODTBPP is its limited solubility in water, which may limit its use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the study of ODTBPP. One of the major directions is the development of new synthetic methods for ODTBPP. Another direction is the study of the mechanism of action of ODTBPP. Further studies are also needed to determine the potential applications of ODTBPP in various fields, including catalysis, medicine, and materials science.
Synthesemethoden
The synthesis of ODTBPP involves the reaction of tributylphosphine with 1,8-dibromooctane. The reaction is carried out in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred for several hours at room temperature, followed by the addition of hydrobromic acid to remove any unreacted tributylphosphine. The resulting product is then purified by column chromatography to obtain pure ODTBPP.
Wissenschaftliche Forschungsanwendungen
ODTBPP has been extensively studied for its potential applications in various fields. One of the major applications of ODTBPP is in the field of catalysis. ODTBPP has been shown to be an effective catalyst for various organic reactions, including Michael addition, aldol condensation, and Mannich reaction. ODTBPP has also been used as a phase transfer catalyst in the synthesis of organic compounds.
ODTBPP has also been studied for its potential applications in the field of medicine. ODTBPP has been shown to have antimicrobial properties and has been used as a disinfectant in various medical applications. ODTBPP has also been studied for its potential use as an anticancer agent. ODTBPP has been shown to induce cell death in cancer cells and has been proposed as a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
131526-14-2 |
|---|---|
Produktname |
Octane-1,8-diylbis(tributylphosphonium) bromide |
Molekularformel |
C32H70Br2P2 |
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
tributyl(8-tributylphosphaniumyloctyl)phosphanium;dibromide |
InChI |
InChI=1S/C32H70P2.2BrH/c1-7-13-25-33(26-14-8-2,27-15-9-3)31-23-21-19-20-22-24-32-34(28-16-10-4,29-17-11-5)30-18-12-6;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XFODVBVHRABGNB-UHFFFAOYSA-L |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




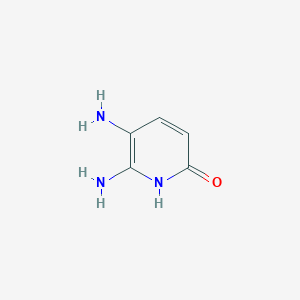
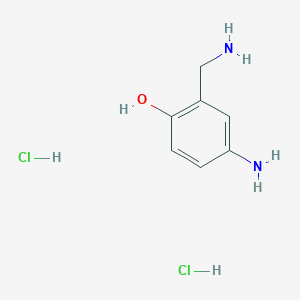
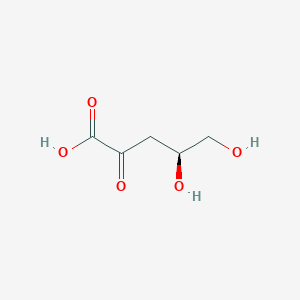
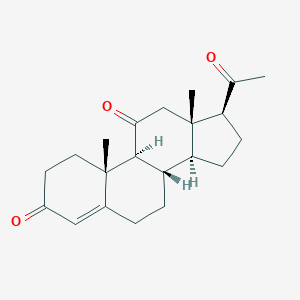
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)


![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
